6-Cohtm
Description
6-Cohtm (hexacoordinated cobalt-based transition metal complex) is a coordination compound featuring a cobalt ion at its center, surrounded by six donor atoms from a multidentate ligand system. Its structure typically involves a combination of phosphine and alkene ligands, which confer unique electronic and steric properties, making it highly effective in catalysis and material science applications . The ligand framework in this compound is designed to stabilize the cobalt center in a distorted octahedral geometry, enhancing its redox activity and substrate-binding capabilities. Recent studies highlight its use in asymmetric hydrogenation and carbon-carbon bond-forming reactions, where its tunable ligand environment allows for precise control over reaction selectivity .
Properties
CAS No. |
73294-91-4 |
|---|---|
Molecular Formula |
C39H68O6S |
Molecular Weight |
665 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H68O6S/c1-25(2)11-10-12-26(3)30-15-16-31-29-14-13-27-23-28(17-19-38(27,4)32(29)18-20-39(30,31)5)44-21-8-6-7-9-22-46-37-36(43)35(42)34(41)33(24-40)45-37/h13,25-26,28-37,40-43H,6-12,14-24H2,1-5H3/t26-,28+,29?,30-,31?,32?,33-,34-,35+,36+,37-,38+,39-/m1/s1 |
InChI Key |
CGPHGTBLEBJCCB-QADKVGKLSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CO)O)O)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCS[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CO)O)O)O)C)C |
Synonyms |
6-(5-cholesten-3 beta-yloxy)hexyl-1-thio-alpha-D-mannopyranoside 6-COHTM |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
| Property | This compound | [Ni(H₂O)₆]Cl₂ | [Fe(PPh₃)₂Cl₂] |
|---|---|---|---|
| Coordination Number | 6 | 6 | 4 |
| Metal Oxidation State | Co(II) | Ni(II) | Fe(II) |
| Ligand Type | Phosphine-Alkene | Aqua | Phosphine |
| λₘₐₓ (UV-Vis, nm) | 450 (d-d transition) | 395 (d-d transition) | 520 (LMCT band) |
| Thermal Stability (°C) | 280 | 150 | 180 |
Table 2: Catalytic Performance in Hydrogenation Reactions
| Compound | Substrate | Turnover Frequency (h⁻¹) | Enantiomeric Excess (%) |
|---|---|---|---|
| This compound | Styrene | 1,200 | 92 |
| [Ni(H₂O)₆]Cl₂ | Styrene | 300 | <5 |
| [Ru(bpy)₃]²⁺ | Acetophenone | 950 | 88 (photocatalytic) |
Key Research Findings
Ligand Flexibility : this compound’s hybrid phosphine-alkene ligand system enables reversible ligand substitution, a feature absent in rigid analogues like [Ru(bpy)₃]²⁺ .
Solubility Trends: The higher molecular weight of this compound (MW = 620 g/mol) compared to [Fe(PPh₃)₂Cl₂] (MW = 550 g/mol) improves its solubility in polar aprotic solvents, enhancing catalytic turnover in organic media .
Spectroscopic Signatures: EXAFS studies confirm shorter Co–P bond lengths (2.25 Å) in this compound versus Co–N bonds in related complexes (2.35 Å), correlating with stronger σ-donor capacity .
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